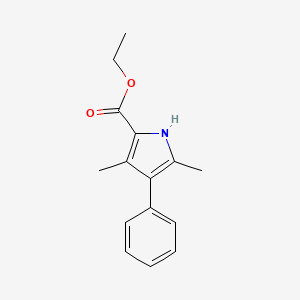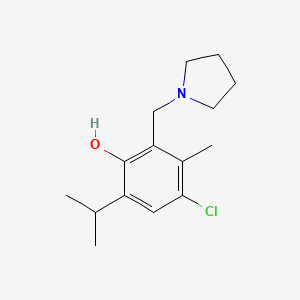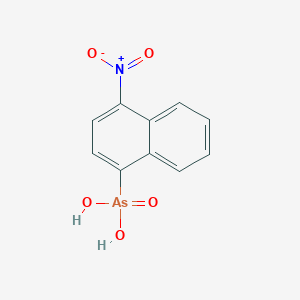
2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate is an ester compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate typically involves esterification reactions. One common method is the reaction between nonanoic acid and 2-(2-hydroxypropanoylamino)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nonanoic acid and other carboxylic acids.
Reduction: Alcohols such as 2-(2-hydroxypropanoylamino)ethyl alcohol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes and receptors in biological systems. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl nonanoate
- Methyl nonanoate
- Propyl nonanoate
Uniqueness
2-(2-Nonanoyloxypropanoylamino)ethyl nonanoate is unique due to its specific ester linkage and the presence of both nonanoic acid and 2-(2-hydroxypropanoylamino)ethanol moieties. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications.
Properties
CAS No. |
6288-30-8 |
|---|---|
Molecular Formula |
C23H43NO5 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-(2-nonanoyloxypropanoylamino)ethyl nonanoate |
InChI |
InChI=1S/C23H43NO5/c1-4-6-8-10-12-14-16-21(25)28-19-18-24-23(27)20(3)29-22(26)17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3,(H,24,27) |
InChI Key |
GIBWHSWUGMFLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCNC(=O)C(C)OC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


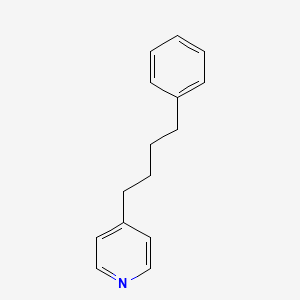
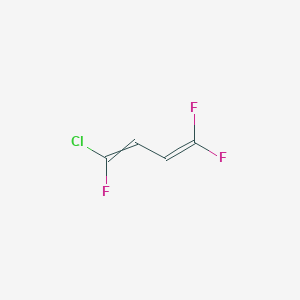
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)



![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
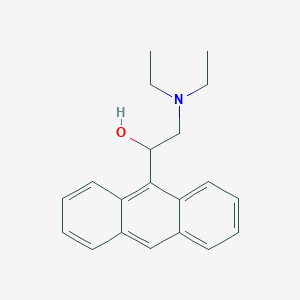
![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)
